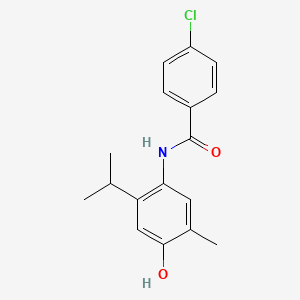
7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is of significant interest in the field of organic chemistry due to its unique structure and potential applications in materials science and pharmaceuticals. Its synthesis and analysis involve advanced organic synthesis techniques and structural characterization methods.
Synthesis Analysis
The synthesis of related quinolinedione compounds involves multistep organic reactions, starting from basic aromatic compounds and utilizing cyclization reactions to form the quinoline core. Various derivatives have been synthesized to explore the effects of different substituents on the quinoline nucleus, indicating a broad interest in optimizing the synthesis routes for these compounds (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of similar quinolinedione compounds has been determined using X-ray diffraction techniques, revealing the presence of monoclinic crystal systems and specific conformations of the dihydropyridine ring. The intermolecular hydrogen bonding plays a crucial role in stabilizing the structure of these compounds (Xiang-Shan Wang et al., 2006).
Chemical Reactions and Properties
Quinolinedione derivatives participate in various chemical reactions, reflecting their reactive nature. These compounds can undergo reactions such as nitration, bromination, and cyclization, indicating their versatility in organic synthesis. The specific reactions and properties of these compounds are dependent on the substituents attached to the quinoline nucleus, demonstrating the importance of functional group modifications (Mcomie et al., 1970).
Physical Properties Analysis
The physical properties of quinolinedione derivatives, such as solubility and melting points, are influenced by the nature of the substituents. Studies involving DFT and TD-DFT calculations provide insights into the spectroscopic characterization, molecular structure, and physical properties of these compounds. These analyses help in understanding the behavior of quinolinedione derivatives in different environments and their potential applications (Wazzan et al., 2016).
Chemical Properties Analysis
Quinolinedione derivatives exhibit a range of chemical properties, including reactivity towards electrophilic and nucleophilic agents. Their electronic structure, determined through spectroscopic methods and computational studies, plays a crucial role in their chemical behavior. The presence of electron-donating and electron-withdrawing groups significantly affects their reactivity, highlighting the importance of molecular design in developing new quinolinedione-based materials and pharmaceuticals (Patel et al., 2022).
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
Research has shown that derivatives of quinoline, including compounds with complex structures similar to the compound , have been studied for their photophysical behaviors. For example, synthesized quinoline derivatives exhibited significant photophysical properties, including dual emissions and large Stokes shifts, indicating their potential application in fluorescence spectroscopy and as fluorophores in material sciences (Padalkar & Sekar, 2014).
Anticancer Activity
Several studies have focused on the anticancer properties of quinoline derivatives. Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have been designed and synthesized, showing potent cytotoxicity against various tumor cell lines. These compounds, including those structurally related to the queried compound, induced cell cycle arrest and apoptosis, suggesting their potential as anticancer agents (Chen et al., 2013).
Material Science Applications
In material science, the compound and its derivatives have been explored for their utility in organic electronics, including organic light-emitting diodes (OLEDs). For instance, novel 1,8-naphthalimide derivatives, which share a structural motif with the queried compound, have been synthesized and showed potential as standard-red light-emitting materials for OLED applications, indicating the versatility of quinoline derivatives in electronic materials (Luo et al., 2015).
Eigenschaften
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-28-20-7-6-13(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)25-18)14-4-3-5-16(24)8-14/h3-8,11,15,17H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXJSSIFTANOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)F)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)
![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)
![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)
![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)
![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)
![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)
